molecular formula C20H23N3O3S B1651315 N-[3-(3,4-dimethoxyphenyl)-5-(2-methylpropyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide CAS No. 1257864-17-7

N-[3-(3,4-dimethoxyphenyl)-5-(2-methylpropyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide

Cat. No.: B1651315
CAS No.: 1257864-17-7
M. Wt: 385.5
InChI Key: DNOGVMOLHJIAEV-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-5-(2-methylpropyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-5-(2-methylpropyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-5-(2-methylpropyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-5-(2-methylpropyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-5-(2-methylpropyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dimethoxyphenyl)-5-(2-methylpropyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1257864-17-7

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-5-(2-methylpropyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H23N3O3S/c1-12(2)10-14-19(21-20(24)17-6-5-9-27-17)18(23-22-14)13-7-8-15(25-3)16(11-13)26-4/h5-9,11-12H,10H2,1-4H3,(H,21,24)(H,22,23)

InChI Key

DNOGVMOLHJIAEV-UHFFFAOYSA-N

SMILES

CC(C)CC1=C(C(=NN1)C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CS3

Canonical SMILES

CC(C)CC1=C(C(=NN1)C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CS3

Origin of Product

United States

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